molecular formula C8H4O3 B13423213 Phthalic Anhydride-13C

Phthalic Anhydride-13C

Cat. No.: B13423213
M. Wt: 149.11 g/mol
InChI Key: LGRFSURHDFAFJT-CDYZYAPPSA-N
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Description

Phthalic Anhydride-13C, also known as 1,3-Isobenzofurandione-13C6, is a labeled compound where the carbon atoms are enriched with the carbon-13 isotope. This compound is a derivative of phthalic anhydride, which is widely used in the chemical industry. The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic Anhydride-13C can be synthesized through the oxidation of naphthalene or o-xylene using molecular oxygen in the presence of a vanadium pentoxide catalyst. The reaction typically occurs in the gas phase at elevated temperatures. The labeled version, this compound, is prepared by using carbon-13 enriched precursors in the synthesis process .

Industrial Production Methods

The industrial production of phthalic anhydride involves the catalytic oxidation of o-xylene or naphthalene. The process uses a vanadium pentoxide catalyst and occurs in a fixed-bed or fluidized-bed reactor. The reaction conditions include temperatures ranging from 350°C to 400°C and the presence of molecular oxygen .

Chemical Reactions Analysis

Types of Reactions

Phthalic Anhydride-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of an acid catalyst.

    Ammonolysis: Ammonia gas or aqueous ammonia solution.

Major Products

    Hydrolysis: Phthalic acid.

    Alcoholysis: Monoesters and diesters of phthalic acid.

    Ammonolysis: Phthalimide.

Scientific Research Applications

Phthalic Anhydride-13C is used in various scientific research applications, including:

Mechanism of Action

The primary mechanism of action of Phthalic Anhydride-13C involves its ability to undergo hydrolysis to form phthalic acid. This reaction is facilitated by the presence of water or alcohols. The phthalic acid formed can further participate in various biochemical and chemical reactions, exhibiting antioxidant and anti-inflammatory properties .

Comparison with Similar Compounds

Phthalic Anhydride-13C can be compared with other similar compounds such as:

This compound is unique due to its carbon-13 labeling, which enhances its utility in NMR spectroscopy and isotope tracing studies.

Properties

Molecular Formula

C8H4O3

Molecular Weight

149.11 g/mol

IUPAC Name

2-benzofuran-1,3-dione

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i7+1

InChI Key

LGRFSURHDFAFJT-CDYZYAPPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)O[13C]2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O

Origin of Product

United States

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